4-(Cyclopentyloxy)aniline hydrochloride
Overview
Description
4-(Cyclopentyloxy)aniline hydrochloride is an organic compound with the CAS Number: 1172521-22-0 . It has a molecular weight of 213.71 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of anilines, which includes this compound, generally involves the use of benzene rings as preformed units that are elaborated to build larger molecules .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The Inchi Code is 1S/C11H15NO.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.71 .Scientific Research Applications
Synthesis and Characterization of Metabolites
Research on the synthesis and characterization of metabolites, such as those derived from diclofenac, involves key steps like the preparation of aniline derivatives. These studies provide valuable insights into the mechanistic toxicology of pharmaceuticals, highlighting the role of aniline derivatives in producing significant quantities of hydroxy metabolites for toxicological studies (Kenny et al., 2004).
Photochemical Activation for Cell Physiology
The use of tertiary amines linked to photoremovable protecting groups, including aniline derivatives, facilitates the study of cell physiology through photoactivation. This research underscores the efficiency of releasing bioactive molecules via photochemical processes, contributing to advancements in cellular biology and therapeutic applications (Asad et al., 2017).
Antileishmanial Drug Development
Aniline derivatives play a crucial role in the development of antileishmanial drugs, where the synthesis and structure-activity relationship analysis of pyrazolopyridine derivatives have shown promising results against Leishmania species. This area of research is pivotal for discovering new treatments for leishmaniasis (Mello et al., 2004).
Material Sciences and Polymer Chemistry
In material sciences, aniline derivatives are utilized in the synthesis of polyurethane cationomers with anil groups, demonstrating the potential for creating fluorescent polymeric films. These findings contribute to the development of materials with unique optical properties (Buruianǎ et al., 2005).
Environmental Decontamination
Studies on the ultrasonic degradation of aniline in aqueous solutions address environmental concerns, showing how sonolysis can effectively degrade pollutants under specific conditions. This research is crucial for developing methods to decontaminate water sources from organic pollutants (Jiang et al., 2002).
Safety and Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While the future directions of 4-(Cyclopentyloxy)aniline hydrochloride are not explicitly mentioned in the search results, research on similar compounds like polyaniline hydrogels has shown potential in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .
Properties
IUPAC Name |
4-cyclopentyloxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDWLSFAQUFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172521-22-0 | |
Record name | 4-(cyclopentyloxy)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.